(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16332403
InChI: InChI=1S/C21H18FN3O/c1-24-8-6-13-10-14(2-5-20(13)24)21(26)25-9-7-19-17(12-25)16-11-15(22)3-4-18(16)23-19/h2-6,8,10-11,23H,7,9,12H2,1H3
SMILES:
Molecular Formula: C21H18FN3O
Molecular Weight: 347.4 g/mol

(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone

CAS No.:

Cat. No.: VC16332403

Molecular Formula: C21H18FN3O

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone -

Specification

Molecular Formula C21H18FN3O
Molecular Weight 347.4 g/mol
IUPAC Name (8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(1-methylindol-5-yl)methanone
Standard InChI InChI=1S/C21H18FN3O/c1-24-8-6-13-10-14(2-5-20(13)24)21(26)25-9-7-19-17(12-25)16-11-15(22)3-4-18(16)23-19/h2-6,8,10-11,23H,7,9,12H2,1H3
Standard InChI Key DJVNBQSCKQOXSO-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F

Introduction

Structural Features

  • Pyridoindole Core: The pyridoindole framework is known for its diverse biological activities, including potential roles in medicinal chemistry. The fluorine atom at position eight likely enhances lipophilicity and may influence reactivity and biological interactions.

  • Indole Moiety: The indole group is a common feature in many biologically active compounds, contributing to interactions with enzymes and receptors .

Synthesis and Chemical Transformations

While specific synthesis details for (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone are not available, related compounds often involve multi-step reactions that include condensation and coupling reactions. These methods aim to maximize yield while minimizing side reactions and environmental impact.

Biological Activity and Potential Applications

  • Biological Targets: Compounds with similar structures may interact with enzymes and receptors, potentially acting as inhibitors or modulators of signaling pathways.

  • Pharmacological Studies: The presence of fluorine and indole groups suggests potential for diverse chemical interactions, which could be explored in pharmacological studies to identify specific biological activities .

Data and Research Findings

Given the lack of specific data on (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone, we can consider related compounds for insights into potential biological activities and chemical properties.

CompoundMolecular FormulaMolecular WeightBiological Activity
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(3,4,5-trimethoxyphenyl)butanamideC24H25FN4O4455.5 g/molPotential enzyme inhibitor or receptor modulator
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanoneC19H14F2N6O-Preliminary studies suggest significant biological activities
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetateC11H8FNO3-Neuroprotective and anti-proliferative potential

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